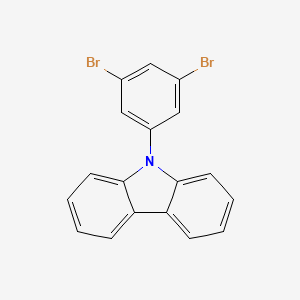

9-(3,5-Dibromophenyl)-9h-carbazole

Descripción

Significance of Carbazole (B46965) Scaffolds in Modern Organic Materials Science

Carbazole, a nitrogen-containing heterocyclic aromatic compound, serves as a fundamental scaffold in the design of a vast array of functional organic materials. researchgate.netmdpi.com Its rigid and planar structure, coupled with its electron-rich nature, imparts several desirable properties. frontiersin.org Carbazole-based molecules are renowned for their excellent hole-transporting capabilities, high thermal and chemical stability, and significant photoluminescence quantum yields. nih.govresearchgate.net These attributes make them indispensable components in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs). researchgate.net The versatility of the carbazole core allows for functionalization at various positions, enabling the fine-tuning of its electronic and photophysical properties to meet the specific demands of different applications. nih.govresearchgate.net

Strategic Importance of N-Substituted Carbazole Derivatives in Optoelectronics

The substitution at the nitrogen atom (N-9 position) of the carbazole ring is a key strategy in molecular design. researchgate.net This N-substitution allows for the introduction of various functional groups that can significantly modify the compound's solubility, morphology, and electronic properties without drastically altering the inherent characteristics of the carbazole core. nih.gov In optoelectronics, N-substituted carbazoles are widely employed to create materials with tailored charge transport properties, high triplet energies, and improved device performance. mdpi.com For instance, attaching different aryl groups to the nitrogen atom can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in multilayered devices like OLEDs. researchgate.netnsf.gov This strategic modification is fundamental to the development of high-performance host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. rsc.org

Research Rationale for Incorporating Dibromophenyl Moieties into Carbazole Architectures

The introduction of halogen atoms, particularly bromine, into organic semiconductor molecules is a well-established strategy for tuning their material properties. The incorporation of a dibromophenyl group at the N-9 position of carbazole, resulting in 9-(3,5-Dibromophenyl)-9H-carbazole, serves several strategic purposes. The bromine atoms are strong electron-withdrawing groups, which can lower both the HOMO and LUMO energy levels of the carbazole unit. This modification can enhance the oxidative stability of the molecule and improve its charge injection properties in certain device architectures.

Furthermore, the presence of bromine atoms provides reactive sites for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This makes this compound a versatile intermediate for the synthesis of more complex, multifunctional molecules. The bulky and rigid dibromophenyl group can also induce a twisted conformation between the carbazole and phenyl planes, which can be beneficial in certain applications. This twisting can disrupt intermolecular π-π stacking, leading to materials with higher triplet energies, a critical requirement for host materials in blue phosphorescent and TADF OLEDs. nih.gov The specific 3,5-dibromo substitution pattern is also of strategic importance, as it offers two reactive sites for further molecular elaboration, allowing for the creation of dendritic or polymeric structures.

Current Research Landscape and Emerging Applications of this compound Derivatives

Recent research has highlighted the potential of this compound as a key building block in the development of novel materials for optoelectronic devices. Its synthesis is typically achieved through an Ullmann condensation reaction between carbazole and 1,3,5-tribromobenzene (B165230). researchgate.net

Detailed studies on this compound have revealed its electrochemical and photophysical properties. For instance, cyclic voltammetry studies have been employed to determine its HOMO and LUMO energy levels, which are crucial for predicting its behavior in electronic devices. researchgate.net Fluorescence spectroscopy has also been used to characterize its emission properties. researchgate.net

The primary emerging application of this compound is as a monomer or an intermediate in the synthesis of more complex functional materials. researchgate.net The two bromine atoms on the phenyl ring serve as handles for creating larger, conjugated systems. These derivatives are being explored as:

Host materials for TADF OLEDs: The high triplet energy anticipated from the twisted structure makes derivatives of this compound promising candidates for hosting blue TADF emitters, which require hosts with high triplet energies to prevent energy back-transfer. rsc.orgftmc.ltfrontiersin.orgnih.govbeilstein-journals.org

Building blocks for bipolar materials: By reacting the bromine sites with electron-donating or electron-accepting moieties, it is possible to synthesize bipolar compounds with balanced charge transport characteristics, which are essential for high-efficiency OLEDs.

Precursors for polymeric semiconductors: The dibromo functionality allows for the polymerization of this carbazole derivative, leading to the formation of polymers with potential applications in large-area, solution-processed electronic devices.

While direct applications of this compound in its own right are still under exploration, its strategic importance as a versatile building block is firmly established in the scientific community. The ability to precisely tune the electronic properties and create complex molecular architectures from this compound ensures its continued relevance in the advancement of organic electronic materials.

Below are interactive data tables summarizing some of the key properties of this compound and the performance of related carbazole derivatives in OLEDs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₁Br₂N | researchgate.net |

| Molecular Weight | 401.10 g/mol | echemi.com |

Table 2: Electrochemical and Optical Properties of this compound (Compound IIIa)

| Property | Method | Value | Solvent | Reference |

|---|---|---|---|---|

| HOMO | Cyclic Voltammetry | -5.92 eV | Dichloromethane (B109758) | researchgate.net |

| LUMO | Calculated | -2.48 eV | Dichloromethane | researchgate.net |

| Optical Band Gap (Egopt) | UV-Vis Absorption | 3.44 eV | Dichloromethane | researchgate.net |

Table 3: Performance of OLEDs using derivatives of N-substituted carbazoles as host materials.

| Host Material Derivative | Emitter Type | Max. External Quantum Efficiency (EQE) | Color | Reference |

|---|---|---|---|---|

| tMCzPN | TADF | 26.0% | - | frontiersin.org |

Structure

3D Structure

Propiedades

IUPAC Name |

9-(3,5-dibromophenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br2N/c19-12-9-13(20)11-14(10-12)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHXRBIAIVNCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627453 | |

| Record name | 9-(3,5-Dibromophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750573-26-3 | |

| Record name | 9-(3,5-Dibromophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(3,5-Dibromophenyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Primary Synthesis of 9-(3,5-Dibromophenyl)-9H-carbazole via N-Arylation Reactions

The formation of the C-N bond between the carbazole (B46965) nitrogen and the 3,5-dibromophenyl group is the crucial step in the synthesis of the title compound. Two principal transition metal-catalyzed methods, the Ullmann condensation and the Buchwald-Hartwig amination, are widely employed for this purpose.

Ullmann Condensation Protocols for Carbazole N-Arylation

The Ullmann condensation is a classical method for forming carbon-nitrogen bonds. In the context of synthesizing 9-arylcarbazoles, this reaction typically involves the coupling of a carbazole with an aryl halide in the presence of a copper catalyst at elevated temperatures. For the synthesis of 9-(4-bromophenyl)-9H-carbazole, a related compound, one procedure involves heating 9H-carbazole with 1,4-dibromobenzene (B42075), copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O), and potassium carbonate (K₂CO₃) in a sealed ampoule at 250 °C for 68 hours. nih.gov Another modified Ullmann protocol for the synthesis of 9-(4-bromophenyl)-9H-carbazole utilizes copper(I) iodide (CuI) as the catalyst, 18-crown-6 (B118740) as a phase-transfer catalyst, K₂CO₃ as the base, and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as a solvent and ligand, with the reaction proceeding at 170°C for 11 hours. rsc.org These conditions can be adapted for the synthesis of this compound by substituting 1,4-dibromobenzene with 1,3,5-tribromobenzene (B165230).

A palladium-catalyzed variation of the Ullmann cross-coupling has also been reported for the synthesis of carbazole natural products, indicating the versatility of this reaction class. researchgate.net

Buchwald–Hartwig Amination Strategies in Carbazole Functionalization

The Buchwald-Hartwig amination has emerged as a more modern and often more efficient alternative to the Ullmann condensation for N-arylation. youtube.com This palladium-catalyzed cross-coupling reaction offers milder reaction conditions and broader substrate scope. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. youtube.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos are known to significantly enhance the efficiency of the reaction by stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. youtube.com For the synthesis of this compound, the reaction would involve coupling carbazole with 1,3,5-tribromobenzene in the presence of a palladium precatalyst, a suitable phosphine ligand, and a base. Studies on the amination of bromobenzene (B47551) with various aromatic and heterocyclic amines have led to the development of optimized conditions applicable to carbazole derivatives. acs.org

Optimization of Reaction Parameters for Enhanced Synthetic Yields and Purity

Achieving high yields and purity in the synthesis of this compound requires careful optimization of several reaction parameters.

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper-based (e.g., CuI, CuSO₄) | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Ligand | Often not explicitly used, or simple ligands like DMPU | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) |

| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) |

| Solvent | High-boiling point solvents (e.g., DMF, DMPU) or neat | Aprotic solvents (e.g., toluene, dioxane, THF) |

| Temperature | High temperatures (150-250 °C) | Moderate to high temperatures (80-120 °C) |

For Buchwald-Hartwig reactions, screening different combinations of palladium precatalysts, phosphine ligands, solvents, and bases is crucial for identifying the optimal conditions for a specific substrate pair. acs.org The choice of base can also influence the reaction outcome. youtube.com For instance, in the synthesis of related carbazole derivatives, combinations like Pd(OAc)₂ with RuPhos ligand and K₃PO₄ as the base have proven effective. nih.gov Microwave irradiation has also been employed to accelerate Suzuki-Miyaura cross-coupling reactions, a technique that could potentially be applied to optimize N-arylation as well. rsc.org

Post-Synthetic Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the phenyl ring of this compound are prime handles for further functionalization, allowing for the extension of the π-conjugated system. Palladium-catalyzed cross-coupling reactions are the primary tools for these transformations.

Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. nih.govnih.govresearchgate.net In the case of this compound, the bromine atoms can be sequentially or simultaneously replaced with various aryl and heteroaryl groups.

This reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, commonly sodium carbonate or potassium carbonate, in a mixed solvent system like toluene/water or dioxane/water. researchgate.netsemanticscholar.org The reactivity of the C-Br bonds allows for the introduction of a wide array of functionalities. For example, coupling with phenylboronic acid would yield 9-(3,5-diphenylphenyl)-9H-carbazole. The chemoselectivity of the Suzuki-Miyaura reaction is a key feature, often tolerating various functional groups on the coupling partners. researchgate.net

Recent advancements have focused on developing highly active catalyst systems that can promote the cross-coupling of a broad range of heteroarylboronic acids and their derivatives, such as potassium heteroaryltrifluoroborates, with aryl halides. nih.gov This expands the accessible structural diversity, enabling the synthesis of complex molecules for applications in materials science and as potential pharmaceuticals. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 9-(3,5-Diarylphenyl)-9H-carbazole |

| This compound | Heteroarylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 9-(3,5-Diheteroarylphenyl)-9H-carbazole |

Other Metal-Catalyzed Coupling Reactions for Extended Conjugation

While the Suzuki-Miyaura reaction is prevalent, other metal-catalyzed cross-coupling reactions can also be utilized for the functionalization of this compound. These reactions offer alternative pathways to construct diverse molecular scaffolds.

The Heck reaction allows for the coupling of the C-Br bonds with alkenes, introducing vinyl groups that can further extend conjugation or serve as handles for subsequent reactions. The Sonogashira coupling provides a route to install alkyne functionalities by reacting the dibromo-compound with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. These alkynyl-substituted carbazoles are valuable precursors for polymers and other advanced materials.

Furthermore, the Stille coupling , which utilizes organotin reagents, and the Negishi coupling , employing organozinc reagents, represent additional powerful methods for C-C bond formation, each with its own substrate scope and advantages. The choice of a specific cross-coupling reaction will depend on the desired final structure and the availability of the corresponding coupling partner. A general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination is common to many of these palladium-catalyzed reactions. uwindsor.ca

Multistep Organic Synthesis Routes for Complex Architectures Incorporating this compound

The compound this compound serves as a critical building block in the creation of complex organic molecules with applications in materials science, particularly in the field of organic electronics. mdpi.commdpi.com Its synthesis and subsequent elaboration into more intricate structures rely on a variety of modern synthetic methodologies.

The initial formation of this compound is typically achieved through an N-arylation reaction, coupling carbazole with 1,3,5-tribromobenzene. A common and effective method for this transformation is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction is generally carried out in the presence of a copper catalyst, often with a ligand, and a base in a high-boiling polar solvent. wikipedia.org For instance, the synthesis can be performed using copper(I) iodide (CuI) as the catalyst, along with a base like potassium carbonate (K2CO3), in a solvent such as N,N-dimethylformamide (DMF). chemicalbook.com

Another powerful method for the N-arylation is the Buchwald-Hartwig amination. tandfonline.comnih.gov This palladium-catalyzed cross-coupling reaction offers a versatile and often milder alternative to the Ullmann condensation for forming carbon-nitrogen bonds. tandfonline.comresearchgate.net The choice of palladium precursor, ligand, and base is crucial for achieving high yields, especially when dealing with sterically hindered substrates. tandfonline.com

Once synthesized, the two bromine atoms on the phenyl ring of this compound offer reactive sites for further functionalization, enabling the construction of complex architectures. These transformations often involve metal-catalyzed cross-coupling reactions.

One of the most widely used methods is the Suzuki-Miyaura coupling. mdpi.com This reaction allows for the formation of carbon-carbon bonds by reacting the dibromo compound with a boronic acid or boronic ester derivative in the presence of a palladium catalyst and a base. This strategy has been employed to synthesize a variety of complex molecules. For example, by reacting this compound with an appropriate boronic acid, it is possible to introduce new aryl groups at the 3 and 5 positions of the phenyl ring. This approach has been used to create host materials for phosphorescent organic light-emitting diodes (OLEDs). mdpi.com

The Hirao reaction, a palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite, provides a route to introduce phosphorus-containing moieties. researchgate.net This can be a valuable strategy for modifying the electronic and photophysical properties of the resulting molecule.

Below is a table summarizing synthetic routes for derivatives of this compound:

| Starting Material | Reagent(s) | Reaction Type | Product | Reference(s) |

| This compound | Arylboronic acid, Pd catalyst, base | Suzuki-Miyaura Coupling | 9-(3,5-diarylphenyl)-9H-carbazole derivatives | mdpi.com |

| This compound | Dialkyl phosphite, Pd catalyst | Hirao Reaction | (3,5-bis(dialkoxyphosphoryl)phenyl)-9H-carbazole | researchgate.net |

| Carbazole | 1,3,5-tribromobenzene, CuI, K2CO3, DMF | Ullmann Condensation | This compound | wikipedia.orgchemicalbook.com |

| Carbazole | 1,3,5-tribromobenzene, Pd catalyst, ligand, base | Buchwald-Hartwig Amination | This compound | tandfonline.comnih.gov |

Purification and Isolation Techniques for High-Purity Derivatives

The purification and isolation of this compound and its derivatives are critical steps to ensure the high purity required for their intended applications, particularly in organic electronics where impurities can significantly degrade device performance. rsc.org The choice of purification method depends on the physical state of the compound (solid or liquid) and the nature of the impurities.

Crystallization is a fundamental and widely used technique for purifying solid compounds. youtube.com The selection of an appropriate solvent or solvent system is paramount. researchgate.net The ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. This differential solubility allows for the separation of the desired compound from impurities that are either more soluble or less soluble. For brominated aromatic compounds like this compound, solvents such as toluene, xylene, chloroform, and various alcohols are often employed. google.com The process typically involves dissolving the crude product in a minimal amount of hot solvent and then allowing the solution to cool slowly, inducing the formation of high-purity crystals. youtube.comatlantis-press.com In some cases, a multi-step crystallization process using different solvents may be necessary to achieve the desired level of purity. researchgate.net

Column chromatography is another powerful purification technique, particularly for separating mixtures of compounds with different polarities. nih.gov In this method, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina (B75360). acs.org A solvent or a mixture of solvents (the mobile phase) is then used to elute the compounds down the column. Compounds with weaker interactions with the stationary phase travel faster and are collected first, while those with stronger interactions are eluted later. For the purification of this compound and its derivatives, a common mobile phase is a mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate. nih.gov The ratio of these solvents can be adjusted to achieve optimal separation.

Sublimation is a valuable technique for purifying solid compounds that can transition directly from the solid to the gas phase without passing through a liquid phase. This method is particularly effective for removing non-volatile impurities. High-purity materials for organic electronics are often purified by sublimation under high vacuum. sigmaaldrich.comsigmaaldrich.com

The following table outlines common purification techniques for derivatives of this compound:

| Purification Technique | Description | Typical Solvents/Conditions | Reference(s) |

| Recrystallization | Purification of solids based on differential solubility. | Toluene, Xylene, Chloroform, Ethanol | researchgate.netgoogle.com |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Silica gel or alumina as stationary phase; Hexane/Dichloromethane or Hexane/Ethyl Acetate as mobile phase. | nih.gov |

| Sublimation | Purification by transitioning a solid to a gas and back to a solid. | High vacuum, elevated temperature. | sigmaaldrich.comsigmaaldrich.com |

Despite a comprehensive search for experimental data on the chemical compound this compound, the specific spectroscopic and electrochemical characterization details required to generate the requested article are not available in the public domain. Numerous attempts were made to locate ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, fluorescence, and mass spectrometry data for this exact molecule.

The searches yielded information on the synthesis and characterization of related carbazole derivatives. This body of literature provides a general understanding of the spectroscopic properties of the carbazole framework. For instance, the synthesis of similar compounds, such as 9-(4-bromophenyl)-9H-carbazole, has been detailed, and its crystal structure has been analyzed. nih.gov Additionally, general methodologies for the synthesis of various 1,3,4-oxadiazole compounds derived from 9H-carbazole have been described. uomosul.edu.iq

While the molecular formula (C18H11Br2N) and molecular weight (401.09 g/mol ) of this compound are confirmed, the absence of specific experimental spectra and photoluminescence data precludes the creation of the detailed, data-driven article as outlined in the user's instructions. chemicalbook.combldpharm.com The generation of such an article would necessitate access to primary research data that is not currently available through the conducted searches.

Therefore, it is not possible to provide a scientifically accurate and thorough article focusing solely on the advanced spectroscopic and electrochemical characterization of this compound at this time.

Advanced Spectroscopic and Electrochemical Characterization for Optoelectronic Insight

Cyclic Voltammetry (CV) for Electrochemical Properties and Frontier Molecular Orbital (FMO) Energy Levels

Cyclic voltammetry is a potent electrochemical technique widely employed to investigate the electronic characteristics of organic molecules, including carbazole (B46965) derivatives. nih.gov It provides critical insights into redox properties, molecular energy levels (such as HOMO and LUMO), and the electrochemical stability of materials designed for optoelectronic applications. nih.gov The process involves scanning the potential of an electrode and measuring the resulting current to observe oxidation and reduction events.

The oxidation potential of a compound, determined from its cyclic voltammogram, corresponds to the energy required to remove an electron from its Highest Occupied Molecular Orbital (HOMO). The onset of the first oxidation peak is used to calculate the HOMO energy level. For carbazole derivatives, this oxidation process is typically reversible. iieta.org The HOMO level is a crucial parameter as it indicates the electron-donating capability of the molecule, a key factor in the performance of hole-transporting materials in devices like OLEDs. iieta.org The arylation at the 9-position of the carbazole core is known to influence the HOMO energy level. nankai.edu.cn

Table 1: Representative Electrochemical Data for Carbazole Derivatives (Illustrative)

| Compound | Onset Oxidation Potential (V vs. Fc/Fc+) | HOMO Level (eV) |

|---|---|---|

| Derivative A | Data not available | Data not available |

| Derivative B | Data not available | Data not available |

The energy gap (Eg) is the difference between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) levels. It is a fundamental property that determines the optical and electronic characteristics of a material. The LUMO energy level can be estimated by combining the HOMO level (determined from CV) and the optical energy gap (determined from the onset of the UV-Vis absorption spectrum). The relationship is expressed as: LUMO = HOMO + E_g(optical). nih.gov A lower LUMO energy level indicates a greater electron-accepting ability. The ability to tune the HOMO-LUMO gap is essential for designing materials with specific emission colors in optoelectronics. nankai.edu.cn

Table 2: Frontier Molecular Orbital Energy Levels (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|

| 9-(3,5-Dibromophenyl)-9h-carbazole | Data not available | Data not available | Data not available |

The redox behavior, observed through cyclic voltammetry, reveals how a molecule behaves during electron transfer processes (oxidation and reduction). For many carbazole-based compounds, the oxidation process is reversible, which is a desirable characteristic for stable device operation. iieta.org Electrochemical stability is assessed by subjecting the material to multiple CV cycles. A stable compound will show consistent and reversible redox peaks without significant degradation over repeated scans. This stability is crucial for the longevity and reliability of organic electronic devices. researchgate.netnih.gov

X-ray Crystallography for Solid-State Molecular Conformation and Packing

For carbazole derivatives, a key structural parameter is the dihedral angle between the carbazole moiety and the substituent at the 9-position. For instance, in the related compound 9-(4-Bromophenyl)-9H-carbazole, the 4-bromophenyl ring is inclined to the mean plane of the carbazole moiety by 49.87 (5)°. nih.gov The crystal packing of such molecules is often stabilized by intermolecular interactions like C—H⋯π interactions, which can form complex networks and influence charge transport pathways. nih.gov While the specific crystal structure for this compound is not available in the reviewed literature, analysis of its isomers and related compounds shows that carbazole rings are typically planar. nih.govresearchgate.net

Table 3: Crystallographic Data for a Related Carbazole Derivative (9-(4-Bromophenyl)-9H-carbazole)

| Parameter | Value |

|---|---|

| Chemical Formula | C18H12BrN |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.4137 (3) |

| b (Å) | 20.1179 (7) |

| c (Å) | 8.6346 (3) |

| β (°) | 108.5322 (14) |

| Volume (ų) | 1385.76 (8) |

Source: nih.gov. Note: This data is for a related isomer and not this compound.

Theoretical and Computational Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

DFT is a powerful computational method used to predict the electronic structure of molecules. It would be the foundational step in a theoretical analysis of 9-(3,5-Dibromophenyl)-9H-carbazole.

Optimized Geometries and Conformational Analysis

This analysis would determine the most stable three-dimensional structure of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles between the carbazole (B46965) and dibromophenyl rings would be calculated. For similar carbazole derivatives, a twisted conformation between the carbazole and phenyl units is common, which has significant implications for the electronic properties of the molecule.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Distributions and Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO energy level relates to the ability to donate an electron (hole-transport), while the LUMO energy level relates to the ability to accept an electron (electron-transport). The analysis would reveal the spatial distribution of these orbitals across the molecule and their energy values. The energy gap between the HOMO and LUMO is a key parameter that determines the molecule's electronic and optical properties.

Spin Density Distributions and Triplet State Characterization

For applications in OLEDs, understanding the triplet excited state is vital. This analysis would calculate the distribution of unpaired electron spins in the lowest triplet state (T1). This information is critical for evaluating the efficiency of processes like phosphorescence and thermally activated delayed fluorescence (TADF).

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

TD-DFT is used to study the behavior of molecules in their excited states. This analysis would predict the molecule's absorption and emission spectra (color), and the nature of the electronic transitions (e.g., charge-transfer character). These predictions are essential for designing materials for applications like OLEDs and light-harvesting.

In Silico Design Principles for Tailoring Optoelectronic Performance

The computational modeling of this compound and its analogues provides a framework for the in silico design of materials with specific optoelectronic functionalities. By systematically modifying the molecular structure and observing the resulting changes in electronic properties, researchers can formulate design principles to optimize performance.

Key Design Principles for Carbazole-Based Materials:

| Design Principle | Computational Approach | Impact on Optoelectronic Performance |

| Tuning Emission Wavelength | Modifying the substitution pattern (ortho, meta, para) and the nature of substituents on the phenyl ring. TD-DFT calculations can predict the emission wavelengths. | Shifting the emission from the blue to the green or red regions of the spectrum by altering the HOMO-LUMO gap. Meta-substitution, as in this compound, is often explored to maintain a high triplet energy, which is crucial for host materials in phosphorescent organic light-emitting diodes (PhOLEDs). |

| Enhancing Charge Carrier Mobility | Calculating reorganization energies and electronic coupling between adjacent molecules. A smaller reorganization energy and larger electronic coupling are desirable for efficient charge transport. | The rigid structure of the carbazole unit is beneficial for charge transport. The substitution on the phenyl ring can influence the molecular packing in the solid state, thereby affecting charge mobility. |

| Improving Thermal Stability | Analyzing bond dissociation energies and molecular rigidity through computational methods. | The introduction of bulky and rigid substituents can enhance the thermal stability of the molecule, a critical factor for the longevity of electronic devices. |

| Controlling Donor-Acceptor Strength | Evaluating the HOMO and LUMO energy levels and their spatial distribution. | The 3,5-dibromo substitution pattern creates a defined electron-deficient unit, which can be further tuned by introducing other functional groups to optimize the charge transfer characteristics essential for applications like thermally activated delayed fluorescence (TADF). |

The synthesis of this compound has been reported, providing a tangible platform for the validation of these theoretical predictions. Experimental characterization, including techniques like cyclic voltammetry and photoluminescence spectroscopy, can be used to corroborate the computationally derived electronic properties. This synergistic approach of theoretical prediction and experimental verification is paramount in advancing the development of novel carbazole-based materials for next-generation optoelectronic applications.

Applications in Advanced Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

The dibromophenyl-substituted carbazole (B46965) structure serves as a versatile building block for various functional layers within an OLED device, influencing everything from charge carrier transport to light emission characteristics.

Host Materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

In PhOLEDs, the host material plays a critical role in accommodating phosphorescent guest emitters and facilitating efficient energy transfer. A key requirement for a host material is a triplet energy level higher than that of the phosphorescent dopant to ensure effective confinement of triplet excitons on the guest molecules.

Carbazole derivatives are widely investigated as host materials due to their high triplet energies. capes.gov.br For instance, a host material based on 9-[6-(9H-carbazol-9-yl)hexyl]-9H-carbazole (hCP) possesses a high triplet energy of 3.01 eV. pku.edu.cn When hCP was used as the host for the green phosphorescent emitter fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), the resulting device demonstrated a current efficiency of 15.1 cd·A⁻¹, a 34.8% increase compared to a device using the conventional host 4,4′-N,N′-dicarbazole-biphenyl (CBP). pku.edu.cn Similarly, other non-conjugated carbazole derivatives have been shown to have higher triplet energies than the common blue phosphorescent emitter FIrpic. capes.gov.br Devices using these novel carbazole hosts with FIrpic achieved high efficiencies of up to 13.4 cd/A and maximum luminances exceeding 17,000 cd/m². capes.gov.br

The presence of bromine atoms on the phenyl ring of 9-(3,5-Dibromophenyl)-9H-carbazole is expected to further enhance its suitability as a host material. The electron-withdrawing nature of bromine can help to increase the triplet energy and improve thermal stability, which are crucial for the operational lifetime of PhOLEDs.

Table 1: Performance of Selected Carbazole-Based Host Materials in PhOLEDs

| Host Material | Emitter | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | Ref |

|---|---|---|---|---|

| hCP | Ir(ppy)₃ (Green) | 15.1 | Not Reported | pku.edu.cn |

| CBPCH | FIrpic (Blue) | 13.4 | 20,342 | capes.gov.br |

This table presents data for illustrative carbazole-based host materials to provide context for the potential performance of this compound.

Host Materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs

TADF emitters harness triplet excitons through a process called reverse intersystem crossing (RISC), which requires a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). The host material in a TADF OLED is crucial for efficient energy transfer to the TADF emitter and for maintaining a good charge balance within the emissive layer.

Carbazole is a popular electron-donating unit used in the design of TADF molecules. frontiersin.orgnih.gov For TADF systems, host materials with high triplet energy are also essential. Solution-processable high-triplet energy carbazole derivatives have been successfully used as host materials for the green TADF emitter 4CzIPN. ftmc.lt One such device achieved a maximum external quantum efficiency (EQE) of 13.7%, a current efficiency of 33.1 cd/A, and a power efficiency of 20.8 lm/W. ftmc.lt The excellent performance was attributed to the high triplet energy, high photoluminescence quantum yield (PLQY), and good thermal stability of the carbazole-based host. ftmc.lt

The structure of this compound, with its rigid carbazole core and bromine substitutions, suggests it could be a viable candidate for a TADF host. Its high thermal stability and potential for a high triplet energy level are advantageous for creating efficient and stable TADF OLEDs.

Emitter Materials for Deep-Blue Electroluminescence

Developing stable and efficient deep-blue emitters remains a significant challenge in OLED technology. Carbazole-based materials are promising candidates for deep-blue emitters due to their wide bandgap and high photoluminescence quantum yields.

Researchers have designed various deep-blue emitters by combining carbazole moieties with other aromatic structures. For example, a series of emitters based on phenanthro[9,10-d]imidazole and carbazole produced deep-blue emission with Commission Internationale de l'Eclairage (CIE) coordinates of y < 0.06 and a maximum EQE of 3.02%. researchgate.net In another study, novel TADF molecules designed for ultraviolet to deep-blue emission were created using a carbazole donor linked to a boron-oxygen polycyclic aromatic hydrocarbon acceptor. rsc.org These materials exhibited narrow emission spectra, with a full-width at half-maximum (FWHM) of less than 31 nm in the ultraviolet region, and achieved a maximum EQE of up to 3.81%. rsc.org

Furthermore, highly efficient blue TADF materials have been developed using a weak electron donor, spiro[acridine-9,9'-xanthene], combined with a weak electron acceptor containing a carbazole unit. chemrxiv.org These materials demonstrated exceptional photoluminescence quantum yields of 99% and led to deep-blue OLEDs with record-breaking EQEs of up to 41.3% and CIE coordinates of (0.14, 0.15). chemrxiv.org The dibromophenyl substitution in this compound could potentially tune the emission wavelength towards the deep-blue region while maintaining high efficiency, making it a molecule of interest for this application.

Table 2: Performance of Selected Carbazole-Containing Blue Emitters

| Emitter Type | Emitter | Max. EQE (%) | CIE Coordinates (x, y) | Ref |

|---|---|---|---|---|

| Fluorescent | M2 (Carbazole-Phenanthroimidazole) | 3.02% | y < 0.06 | researchgate.net |

| TADF | TDBA-γ-Cb (Carbazole-Boron Accepter) | 3.81% | (Not specified, UV-emitting) | rsc.org |

This table showcases the performance of various carbazole-based blue emitters, indicating the potential of this class of compounds.

Hole-Transporting Layer (HTL) Components

The hole-transporting layer is essential for efficiently transporting positive charge carriers (holes) from the anode to the emissive layer. Carbazole and its derivatives are well-known for their excellent hole-transporting capabilities, attributed to the electron-rich nature of the nitrogen atom in the carbazole ring.

Brominated carbazoles, in particular, have been identified as being optimized for use in hole-transport layers. A study on novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine derivatives demonstrated that these materials possess good thermal stability and suitable Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole injection and transport. mdpi.com Devices incorporating these materials as the HTL showed significantly enhanced efficiencies compared to those using the standard HTL material, NPB. mdpi.com The best-performing material in that series led to an OLED with a maximum current efficiency of 16.9 cd/A and a luminance of 28,340 cd/m², demonstrating the effectiveness of carbazole-based HTLs.

The inherent hole-transporting nature of the carbazole unit in this compound, combined with the high thermal stability imparted by its rigid structure, makes it a strong candidate for use in high-performance HTLs.

Electron-Transporting Layer (ETL) Components

While carbazole itself is predominantly a hole-transporting material, chemical modification can introduce electron-transporting properties. The inclusion of electron-withdrawing groups can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule, facilitating electron injection from the cathode and improving electron transport.

The two bromine atoms on the phenyl ring of this compound act as electron-withdrawing substituents. This substitution is known to lower the LUMO level, which can enhance electron-transport properties. This effect makes it plausible for this compound to function as or be a component in an electron-transporting layer. For example, other carbazole derivatives incorporating electron-deficient units, such as triazine, have been successfully used as electron-transport materials in OLEDs. sigmaaldrich.com A compound named DCzTrz, which contains both carbazole and triazine moieties, is noted for its application as an electron-transport layer material, facilitating the efficient injection and transport of electrons. sigmaaldrich.com

Charge Injection and Transport Mechanisms in OLED Structures

The carbazole moiety provides a natural pathway for hole transport. mdpi.com The HOMO/LUMO energy levels of carbazole copolymers can be tuned by changing substituent positions. researchgate.net The electron-rich carbazole core facilitates hole injection from the anode (or an adjacent hole-injection layer) and transport through π-π stacking interactions between neighboring molecules. nih.gov

Conversely, the electron-withdrawing dibromophenyl group lowers the LUMO energy level, which can improve electron injection from the cathode (or an electron-injection layer). This dual functionality suggests that this compound could possess bipolar charge transport characteristics, meaning it can transport both holes and electrons. Bipolar host materials are highly desirable as they can broaden the charge recombination zone within the emissive layer, leading to reduced efficiency roll-off at high brightness and improved device stability. nih.gov By adjusting the ratio of hole- and electron-transporting units in bipolar materials, the charge recombination zone can be controlled to optimize charge balance and enhance device performance. researchgate.netnih.gov

Device Fabrication and Performance Metrics in OLEDs

There is currently a lack of published research detailing the specific fabrication processes and performance metrics of Organic Light-Emitting Diodes (OLEDs) that utilize this compound as a primary component, such as the host, emitter, or hole-transport layer. Consequently, specific data tables on its efficiency, luminance, and operational lifetime in OLED devices cannot be provided at this time. Carbazole derivatives are frequently used in OLEDs, often as part of larger, more complex molecules designed to optimize charge transport and luminescence. For instance, carbazole units are incorporated into bipolar host materials and thermally activated delayed fluorescence (TADF) emitters to enhance device performance. acs.orgsigmaaldrich.comfrontiersin.org However, performance data specific to this compound itself is not available.

Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The application of this compound in organic solar cells, including both Organic Photovoltaic (OPV) cells and Dye-Sensitized Solar Cells (DSSCs), is an area with limited specific research documentation. Carbazole-based materials are widely explored in these fields due to their favorable electronic and physical properties. nih.govnih.gov They can function as electron donors, components of sensitizing dyes, or as hole-transport materials (HTMs). The bromination of the carbazole structure is a known strategy to modify molecular planarity and energy levels, which can influence device performance. nih.gov

Metal-free organic dyes based on a donor-π-acceptor (D-π-A) structure are crucial for the performance of DSSCs. dergipark.org.trrsc.org The carbazole group is often employed as a potent electron donor in these sensitizers. nih.govdergipark.org.tr The structure of the π-bridge and acceptor units are systematically modified to optimize the optical and electronic properties of the dye, thereby enhancing the solar cell's efficiency. rsc.org While various brominated carbazole derivatives have been synthesized and investigated as sensitizers, specific studies detailing the use and performance of this compound as a primary sensitizer (B1316253) or a direct precursor for one in OPVs or DSSCs are not present in the available literature.

Carbazole derivatives are recognized for their high hole mobility and are frequently used to create efficient Hole-Transport Materials (HTMs) for solar cells, including solid-state DSSCs and perovskite solar cells. nih.govnih.gov A well-designed HTM facilitates the efficient transfer of positive charge carriers to the electrode while blocking electrons, which is critical for high-performance devices. The molecular structure of the HTM influences key device parameters. While general carbazole-based HTMs have shown excellent performance, there is no specific data available on the fabrication and performance of solar cells using this compound as the primary HTM.

The ultimate goal in the development of new materials for solar cells is the enhancement of the power conversion efficiency (PCE). This is achieved by optimizing factors such as light absorption, charge separation, and charge transport, while minimizing recombination losses. rsc.orgresearchgate.netrsc.org The molecular engineering of components like organic sensitizers and HTMs plays a direct role in improving PCE. rsc.org Although carbazole-based materials are central to many high-efficiency solar cell designs, there are no specific reports quantifying the impact of this compound on the PCE of OPVs or DSSCs. Therefore, a data table illustrating its direct contribution to efficiency enhancements cannot be compiled.

Polymerization and Polymeric Derivatives for Functional Materials

Electropolymerization of 9-(3,5-Dibromophenyl)-9H-carbazole Derivatives

Electropolymerization is a versatile and powerful technique for the synthesis of thin, uniform polymer films directly onto electrode surfaces. mdpi.com In the case of carbazole-based monomers, this method allows for precise control over the film thickness and morphology. While direct and extensive studies on the electropolymerization of this compound are not widely documented, the well-established electrochemical behavior of similar carbazole (B46965) derivatives provides a strong basis for its feasibility.

The electropolymerization of carbazole monomers typically proceeds via an oxidative coupling mechanism. mdpi.com The process is initiated by the oxidation of the carbazole unit to form a radical cation. For N-substituted carbazoles, this coupling predominantly occurs at the 3 and 6 positions of the carbazole ring. mdpi.com In the case of this compound, the bromine atoms on the phenyl ring could potentially offer alternative or additional reaction pathways, such as Ullmann-type coupling under electrochemical conditions, which could lead to cross-linked polymer networks.

Studies on analogous compounds, such as 9,9′-(5-bromo-1,3-phenylene)biscarbazole, have demonstrated successful electropolymerization to form stable, electroactive films. mdpi.com The presence of the bromo-substituent was found to influence the onset oxidation potential, indicating a modification of the electronic properties of the resulting polymer. mdpi.com It is anticipated that the electropolymerization of this compound would proceed in a similar fashion, likely in an organic solvent such as acetonitrile (B52724) or dichloromethane (B109758) with a suitable supporting electrolyte like lithium perchlorate (B79767) or tetrabutylammonium (B224687) hexafluorophosphate. mdpi.comresearchgate.netresearchgate.netmdpi.com The applied potential would need to be sufficient to overcome the oxidation potential of the monomer.

Synthesis of Conjugated Polymers Incorporating the Carbazole Unit

Beyond electropolymerization, conventional chemical polymerization methods offer a route to produce bulk quantities of soluble and processable conjugated polymers incorporating the this compound unit. The bromine atoms on the phenyl ring are ideal handles for cross-coupling reactions, such as Suzuki and Stille coupling, which are workhorse methods in the synthesis of conjugated polymers.

For instance, the this compound monomer can be reacted with a variety of co-monomers containing boronic acid or organotin functionalities to create alternating copolymers. This approach allows for the precise tuning of the resulting polymer's electronic and optical properties by judiciously selecting the comonomer. For example, copolymerization with electron-accepting units can lead to donor-acceptor (D-A) polymers with intramolecular charge transfer characteristics, which are highly desirable for applications in organic solar cells and light-emitting diodes. mdpi.com

While specific examples of conjugated polymers derived from this compound are not extensively reported in the literature, the synthesis of copolymers from similar brominated carbazole derivatives is well-established. researchgate.net These syntheses typically involve a palladium-catalyzed cross-coupling reaction between the brominated carbazole monomer and a diboronic acid ester derivative of another aromatic compound. The resulting polymers often exhibit good thermal stability and solubility in common organic solvents, facilitating their processing into thin films for device fabrication.

Development of Hybrid Materials and Networks with Enhanced Properties

The integration of poly(this compound) into hybrid materials and networks presents an exciting avenue for creating multifunctional materials with enhanced properties. These hybrid systems can combine the advantageous charge-transporting and luminescent properties of the carbazole polymer with the unique characteristics of other materials, such as inorganic nanoparticles or other organic polymers.

One approach is the creation of polymer blends, where the carbazole-based polymer is mixed with another polymer to achieve a combination of properties not attainable by the individual components. mdpi.comresearchgate.net For instance, blending with an electron-transporting polymer could improve charge balance in organic light-emitting diodes (OLEDs), leading to higher device efficiencies.

Another strategy involves the formation of hybrid materials with inorganic nanostructures, such as quantum dots or metal oxide nanoparticles. In such hybrids, the carbazole polymer can act as a hole-transporting matrix, facilitating charge injection into the inorganic component. This is particularly relevant for the development of next-generation solar cells and photodetectors. The bromine atoms on the polymer backbone could also serve as anchoring points for the in-situ growth of inorganic nanoparticles, leading to a well-defined interface and efficient charge transfer.

Furthermore, the dibromo-functionality of the monomer opens up the possibility of creating cross-linked polymer networks or microporous organic polymers (MOPs). polyu.edu.hk These networks can exhibit high thermal stability, chemical resistance, and permanent porosity, making them attractive for applications in gas storage, separation, and heterogeneous catalysis.

Spectroscopic and Electrochemical Characterization of Polymeric Forms

The spectroscopic and electrochemical properties of polymers derived from this compound are crucial for understanding their potential in optoelectronic devices. While detailed data for the homopolymer is scarce, analysis of related polycarbazole systems provides valuable insights.

Spectroscopic Properties: Polycarbazoles typically exhibit strong absorption in the UV-Vis region, corresponding to π-π* transitions within the conjugated backbone. The position of the absorption maximum can be tuned by the nature of the substituents and the degree of conjugation. The photoluminescence (PL) of polycarbazoles is often in the blue or green region of the spectrum, making them suitable for light-emitting applications. For copolymers, the emission color can be further tuned by the choice of the comonomer. For example, copolymerization with an electron-accepting unit can lead to a red-shift in the emission due to intramolecular charge transfer.

Electrochemical Properties: Cyclic voltammetry (CV) is a key technique used to determine the electrochemical properties of these polymers, such as their oxidation and reduction potentials. From these potentials, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. The HOMO level is particularly important for hole-transporting materials, as it determines the efficiency of hole injection from the anode. The electrochemical band gap can also be calculated from the onset of the oxidation and reduction waves. For polycarbazoles, the HOMO levels are typically around -5.5 eV, indicating good hole-transporting capabilities. mdpi.com The presence of the dibromophenyl group is expected to influence these energy levels.

A hypothetical data table for a polymer derived from this compound, based on typical values for related polycarbazoles, is presented below:

| Property | Expected Value |

| UV-Vis Absorption (λ_max, film) | 350 - 400 nm |

| Photoluminescence (λ_em, film) | 400 - 500 nm |

| HOMO Level | -5.4 to -5.8 eV |

| LUMO Level | -2.0 to -2.4 eV |

| Electrochemical Band Gap | 3.0 - 3.4 eV |

This table is illustrative and based on data for similar polycarbazole systems. Actual values for poly(this compound) would require experimental verification.

Applications of Polymeric Carbazole Derivatives in Scalable Optoelectronic Devices

The favorable electronic and optical properties of polycarbazole derivatives make them highly attractive for a range of scalable optoelectronic devices. Their good hole-transporting characteristics, high thermal stability, and solution processability are key advantages for large-area and flexible electronics. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Polycarbazoles are widely used as hole-transporting or emissive materials in OLEDs. Polymers derived from this compound could function as efficient hole-transport layers, facilitating the injection and transport of holes from the anode to the emissive layer. If the polymer exhibits strong luminescence, it could also be used as the emissive layer itself, potentially leading to blue or green emitting devices. The ability to process these polymers from solution allows for the fabrication of large-area OLEDs for lighting and display applications using techniques like spin-coating, inkjet printing, or roll-to-roll processing.

Organic Solar Cells (OSCs): In OSCs, polycarbazoles can act as the electron-donor material in the active layer, typically blended with an electron-acceptor material. The broad absorption and good hole mobility of polycarbazoles contribute to efficient light harvesting and charge extraction. The energy levels of the polymer, particularly the HOMO level, are critical for achieving a high open-circuit voltage (Voc) in the solar cell. Copolymers incorporating the this compound unit with suitable acceptor moieties could lead to D-A polymers with a narrow band gap, enabling them to absorb a larger portion of the solar spectrum and potentially leading to higher power conversion efficiencies. mdpi.com

Other Applications: The photoconductive nature of polycarbazoles also makes them suitable for use in photodetectors and as photorefractive materials for holographic applications. Furthermore, the electrochemical activity of these polymers can be exploited in electrochromic devices, where the color of the material changes in response to an applied voltage. researchgate.netmdpi.com The development of cross-linked networks from the dibromo-functionalized monomer could also lead to robust materials for sensor applications. mdpi.com

Future Research Directions and Translational Opportunities

Rational Design of Next-Generation Carbazole-Based Materials with Tunable Properties

The core structure of 9-(3,5-Dibromophenyl)-9H-carbazole offers a versatile platform for the rational design of new materials with tailored functionalities. By strategically modifying the carbazole (B46965) unit, researchers can fine-tune the electronic and optical properties of the resulting compounds.

One promising approach involves the introduction of various functional groups at different positions on the carbazole ring. For instance, attaching electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's charge transport characteristics and emission color. acs.org The synthesis of bicarbazole derivatives, where a carbazole moiety is coupled with another carbazole, has been shown to yield host materials for phosphorescent organic light-emitting diodes (OLEDs) with high quantum efficiencies. nih.gov

Furthermore, the creation of polymeric hosts based on carbazole and carboline moieties has demonstrated advantages for solution-processed thermally activated delayed fluorescence (TADF) OLEDs. nih.govacs.org These polymeric materials can induce a uniform distribution of dopant molecules in the emissive layer, preventing large-scale phase separation and leading to improved device performance. nih.gov The development of such polymeric systems with high triplet energies is crucial for efficient energy transfer to the emitter. nih.gov

Computational methods, such as density functional theory (DFT), are becoming increasingly important in the rational design process. acs.org DFT calculations can predict the electronic structure and properties of novel carbazole derivatives before their synthesis, saving time and resources. acs.org This theoretical guidance can help in designing materials with specific characteristics, such as broadly absorbing dyes for dye-sensitized solar cells. acs.org

The following table summarizes key aspects of rational design for carbazole-based materials:

| Design Strategy | Targeted Properties | Potential Applications |

| Functional Group Substitution | Tunable HOMO/LUMO levels, altered charge transport, modified emission color | OLEDs, Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs) |

| Bicarbazole Formation | High quantum efficiency, improved host material performance | Phosphorescent OLEDs |

| Polymerization | Uniform dopant distribution, enhanced film morphology | Solution-processed TADF-OLEDs |

| Computational Modeling (DFT) | Prediction of electronic structure and properties | Accelerated discovery of new materials |

Exploration of Advanced Device Architectures and Manufacturing Techniques

The performance of devices utilizing this compound is not solely dependent on the material's intrinsic properties but also on the device architecture and fabrication methods. wikipedia.org Innovations in these areas are crucial for translating laboratory-scale successes into commercially viable technologies.

Advanced device architectures aim to optimize charge injection, transport, and recombination within the organic electronic device. This includes the development of multi-layer structures, where each layer is specifically designed to perform a particular function, such as hole injection, hole transport, emission, electron transport, and electron injection. The use of carbazole-based self-assembled monolayers (SAMs) as hole-transporting layers has shown exceptional performance in various optoelectronic devices. mdpi.com

Manufacturing techniques are also evolving to enable large-area, low-cost production of organic electronic devices. sigmaaldrich.comsigmaaldrich.com While vacuum-based thermal deposition is a common method for small-molecule organic materials, solution-processing techniques like spin-coating, doctor-blading, and inkjet printing are gaining traction for their potential in roll-to-roll manufacturing. wikipedia.orgsigmaaldrich.com The development of soluble carbazole derivatives is therefore a key research direction. sigmaaldrich.com

Recent advancements in printing technologies, such as the reversal offset printing (ROP) method, allow for the formation of finely patterned electrodes, which is essential for creating complex integrated circuits. sigmaaldrich.com Additionally, techniques for fabricating organic electronic devices directly on textiles are being explored, opening up possibilities for wearable and conformal electronics. nih.gov

The table below highlights some advanced manufacturing techniques for organic electronics:

| Manufacturing Technique | Description | Advantages |

| Vacuum Thermal Evaporation | Deposition of thin films by evaporating the material in a high vacuum. wikipedia.org | Precise control over film thickness and purity. |

| Spin-Coating | A solution of the material is dispensed onto a substrate, which is then spun at high speed to create a thin film. wikipedia.org | Simple and widely used for small-area fabrication. |

| Doctor-Blading | A blade is used to spread a solution of the material across a substrate to form a uniform film. wikipedia.org | Suitable for large-area coating with minimal material loss. |

| Inkjet Printing | Droplets of a material-containing ink are precisely deposited onto a substrate. sigmaaldrich.comsigmaaldrich.com | Enables digital and patterned deposition, reducing waste. |

| Reverse Offset Printing (ROP) | A high-resolution printing method for creating fine patterns. sigmaaldrich.com | Allows for the fabrication of complex integrated circuits. |

Integration of this compound into Emerging Optoelectronic Technologies

The unique properties of this compound and its derivatives make them promising candidates for a range of emerging optoelectronic technologies beyond conventional displays and lighting.

Organic Photovoltaics (OPVs): Carbazole derivatives are extensively studied as donor materials in OPVs due to their strong electron-donating nature and excellent hole-transport capabilities. mdpi.comsigmaaldrich.com The goal is to design carbazole-based molecules with broad absorption spectra that match the solar spectrum to maximize light harvesting. sigmaaldrich.com

Organic Field-Effect Transistors (OFETs): OFETs are fundamental components of flexible and transparent electronics. sigmaaldrich.com Carbazole-based materials with high charge carrier mobility are being developed for use as the active semiconductor layer in OFETs. sigmaaldrich.com

Sensors: The electronic properties of carbazole derivatives can be sensitive to their environment, making them suitable for use in chemical and biological sensors. Changes in the material's fluorescence or conductivity upon interaction with an analyte can be used for detection.

Bioimaging: Fluorescent carbazole derivatives have potential applications in bioimaging. Their strong emission and the ability to tune their fluorescence properties make them attractive as probes for visualizing biological processes.

Perovskite Solar Cells (PSCs): Carbazole-based materials are also being explored as hole-transport materials (HTMs) in perovskite solar cells, a rapidly advancing photovoltaic technology. mdpi.com An effective HTM is crucial for extracting the generated positive charges and achieving high power conversion efficiencies.

Development of Sustainable Synthesis Routes and Manufacturing Processes

As the demand for organic electronic devices grows, the development of sustainable synthesis and manufacturing processes becomes increasingly important. This involves reducing the environmental impact of chemical synthesis and device fabrication.

Traditional methods for synthesizing carbazole derivatives can involve harsh reaction conditions and the use of toxic reagents. tandfonline.comnih.gov Researchers are actively seeking "greener" synthetic routes that utilize more environmentally benign solvents, catalysts, and starting materials. rsc.orgbohrium.com This includes the development of catalytic methods that proceed under milder conditions and produce fewer byproducts. rsc.org For example, copper-catalyzed intramolecular oxidative coupling has been reported as an efficient method for carbazole synthesis. tandfonline.comnih.gov

In terms of manufacturing, a significant challenge is the reliance on hazardous and flammable solvents for processing conjugated polymers. technologynetworks.com A recent breakthrough has been the development of a method to process these polymers from water, a much more sustainable solvent. technologynetworks.com This approach, known as ground-state electron transfer, not only reduces the environmental footprint but can also lead to improved material properties and device performance. technologynetworks.com

The move towards solution-based, roll-to-roll manufacturing processes also contributes to sustainability by reducing energy consumption and material waste compared to traditional batch-based, high-vacuum processes. sigmaaldrich.com

Q & A

Basic: What is the optimized synthetic route for 9-(3,5-Dibromophenyl)-9H-carbazole?

The compound is synthesized via Ullmann coupling under inert conditions. A typical procedure involves refluxing carbazole derivatives (30 mmol) with 1,3,5-tribromobenzene (45 mmol) in dry DMF, catalyzed by CuI (3.0 mmol) and 1,10-phenanthroline (3 mmol), with K₂CO₃ (60 mmol) as a base. After 24 hours, the mixture is cooled, extracted with DCM, and purified via silica gel column chromatography using hexane as the eluent, yielding a white solid (50% isolated yield). ¹H NMR (500 MHz, CDCl₃) confirms the structure with peaks at δ 7.35–8.10 ppm .

Basic: How is the compound characterized post-synthesis?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments (e.g., δ 7.73 ppm for brominated phenyl protons) .

- X-ray crystallography : Resolves bond angles and torsional strains (e.g., C–C–N bond angles of ~129.2°) .

- Elemental analysis/MS : Validates molecular weight and purity (e.g., HRMS for derivatives) .

Advanced: How can researchers address low yields in Ullmann coupling?

Yield optimization strategies include:

- Catalyst tuning : Replacing CuI with Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling derivatives (85–90% yields) .

- Solvent selection : Using THF or toluene to improve reaction homogeneity .

- Stoichiometric adjustments : Increasing aryl halide ratios (e.g., 1.5–2.0 equiv.) to drive coupling efficiency .

Advanced: How to resolve contradictions between thermal stability and reactivity?

While TGA data shows thermal stability (>270°C, 0.5% weight loss) , bromine substituents enhance electrophilic reactivity. To balance these:

- Substituent engineering : Introduce electron-withdrawing groups (e.g., CF₃) to stabilize the core while retaining reactivity .

- Controlled environments : Conduct reactions under N₂ to prevent decomposition .

Advanced: What methodologies assess its potential in OLEDs?

- Photophysical profiling : UV-Vis (λmax ~293–340 nm) and PL (λem ~427 nm in THF) quantify emissive properties .

- Device fabrication : Test in double-layer organic LEDs with ITO anodes and Mg:Ag cathodes, achieving >1000 cd/m² brightness at <10 V .

- Charge transport studies : Measure hole/electron mobility via time-of-flight (TOF) or space-charge-limited current (SCLC) techniques .

Basic: What purification methods are effective?

- Column chromatography : Silica gel with hexane/EtOAC gradients removes unreacted precursors .

- Recrystallization : Ethanol or n-hexane yields high-purity crystals (89.5% recovery in analogous compounds) .

Advanced: How to modify electronic properties via substituent engineering?

- Halogen substitution : Bromine enhances electron affinity (σ* inductive effect), while chlorine improves thermal stability .

- π-Extension : Attach anthracene or pyridyl-triazole moieties to redshift emission (e.g., λem shift from 427 nm to 450+ nm) .

- Boronic ester functionalization : Enables Suzuki coupling for dendritic architectures .

Basic: What safety protocols apply for handling?

While specific data for this compound is limited, general carbazole handling includes:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.